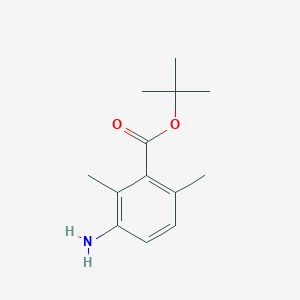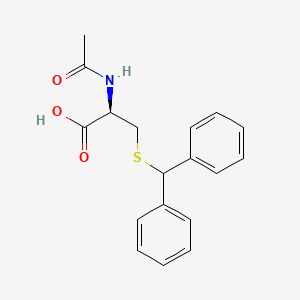
1H-1,5-Benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine is a member of the benzodiazepine family, which is a class of heterocyclic compounds known for their wide range of pharmacological activities. These compounds are characterized by a benzene ring fused to a seven-membered diazepine ring. This compound, in particular, has garnered significant attention due to its diverse biological properties, including anti-anxiety, anticonvulsant, and sedative effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,5-Benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with carbonyl compounds. For instance, aromatic o-diamines react with ketones or aldehydes under mild conditions to produce this compound derivatives . Catalysts such as BiCl3, molecular iodine, and Lewis acids are often employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized catalysts and reaction conditions. The use of environmentally friendly catalysts and solvent-free conditions is becoming increasingly popular to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,5-Benzodiazepine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the benzodiazepine ring, leading to the formation of different derivatives.
Reduction: Reduction reactions can convert certain functional groups within the benzodiazepine structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of neurotransmitter systems and receptor interactions.
Wirkmechanismus
1H-1,5-Benzodiazepine exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA. This results in the sedative, anxiolytic, and anticonvulsant properties of the compound . The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Vergleich Mit ähnlichen Verbindungen
1,4-Benzodiazepine: Another member of the benzodiazepine family, known for its anxiolytic and sedative properties.
1,2-Benzodiazepine: Less common but still studied for its unique pharmacological activities.
1,3-Benzodiazepine: Known for its anticonvulsant properties.
Uniqueness: 1H-1,5-Benzodiazepine is unique due to its specific binding affinity to the GABA_A receptor and its diverse range of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
265-02-1 |
|---|---|
Molekularformel |
C9H8N2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1H-1,5-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7,10H |
InChI-Schlüssel |
ZVAPWJGRRUHKGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



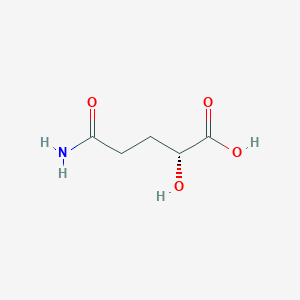
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

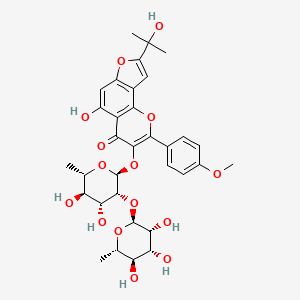
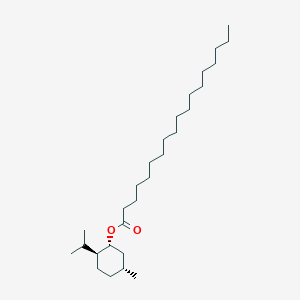


![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)
